molecular formula C8H14 B14493224 trans-Bicyclo[4.2.0]octane CAS No. 63296-41-3

trans-Bicyclo[4.2.0]octane

Cat. No.: B14493224
CAS No.: 63296-41-3
M. Wt: 110.20 g/mol
InChI Key: RPZUBXWEQBPUJR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Bicyclo[4.2.0]octane: is a bicyclic hydrocarbon with a unique structure that consists of two fused rings. This compound is known for its high strain energy due to the trans-fusion of the rings, making it an interesting subject of study in organic chemistry. The molecular formula of this compound is C8H14 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for trans-Bicyclo[42

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Bicyclo[4.2.0]octane can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

    Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction: More saturated hydrocarbons like bicyclo[4.2.0]octane.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of trans-Bicyclo[4.2.0]octane in chemical reactions involves the strain energy inherent in its structure. This strain energy makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Properties

CAS No.

63296-41-3

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(1R,6R)-bicyclo[4.2.0]octane

InChI

InChI=1S/C8H14/c1-2-4-8-6-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

RPZUBXWEQBPUJR-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2CC[C@H]2C1

Canonical SMILES

C1CCC2CCC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.